molecular formula C18H24N4O4 B7983545 2-(N,N-diBoc)amino-6-aminoquinazoline

2-(N,N-diBoc)amino-6-aminoquinazoline

Cat. No.: B7983545
M. Wt: 360.4 g/mol
InChI Key: OIBROGMEUKPCPM-UHFFFAOYSA-N
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Description

2-(N,N-diBoc)amino-6-aminoquinazoline is a derivative of quinazoline, a heterocyclic aromatic compound The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group at the second position and an additional amino group at the sixth position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-diBoc)amino-6-aminoquinazoline typically involves the protection of the amino groups on the quinazoline ring. One common method is the reaction of 2-amino-6-aminoquinazoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the diBoc-protected product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-diBoc)amino-6-aminoquinazoline can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

    Coupling Reactions: The compound can be used in coupling reactions with other molecules to form more complex structures.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various electrophiles in the presence of a base.

    Coupling Reactions: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Major Products Formed

    Deprotection: 2-amino-6-aminoquinazoline.

    Substitution: Various substituted quinazoline derivatives.

    Coupling Reactions: Complex quinazoline-based structures.

Scientific Research Applications

2-(N,N-diBoc)amino-6-aminoquinazoline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(N,N-diBoc)amino-6-aminoquinazoline depends on its specific application. In medicinal chemistry, the compound or its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The Boc groups serve as protecting groups, allowing selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinazoline: Lacks the Boc protecting groups, making it more reactive.

    6-aminoquinazoline: Similar structure but without the Boc groups.

    2-(N-Boc)amino-6-aminoquinazoline: Contains only one Boc group, offering different reactivity and protection.

Uniqueness

2-(N,N-diBoc)amino-6-aminoquinazoline is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(6-aminoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-9-12(19)7-8-13(11)21-14/h7-10H,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBROGMEUKPCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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